methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is a synthetic compound that has been studied for its potential biological and therapeutic value
Mode of Action
It’s known that imidazo[1,2-a]pyridines, the core structure of this compound, are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazo[1,2-a]pyridines, in general, have been found to exhibit diverse biological properties such as anticonvulsant, antimicrobial, antiviral, antiparasitic, anti-inflammatory, and antituberculosis effects
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by esterification. One common method includes:
Bromination: The starting material, imidazo[1,2-a]pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3).
Esterification: The brominated intermediate is then esterified using methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxo derivatives or reduction reactions to yield dehalogenated products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of oxo-imidazo[1,2-a]pyridine derivatives.
Reduction: Formation of dehalogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the construction of diverse molecular architectures, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound serves as a scaffold for the design of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities. The unique structure of imidazo[1,2-a]pyridine derivatives enables them to interact with various biological targets, including enzymes and receptors.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its derivatives are also explored in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxylate: Lacks the bromine substituent, which can significantly alter its reactivity and biological activity.
8-Bromoimidazo[1,2-a]pyridine:
Methyl imidazo[1,2-a]pyridine-3-carboxylate: Lacks the bromine substituent, which can impact its chemical reactivity and biological interactions.
Uniqueness
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of both the bromine and ester functional groups. This combination enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design.
Properties
CAS No. |
1822663-80-8 |
---|---|
Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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